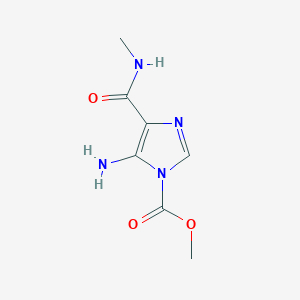![molecular formula C41H48BNO5 B13820935 Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is a complex organic compound with a unique structure that combines boron, chromen, and azanium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the preparation of the boron-containing moiety, which can be achieved through the reaction of triphenylborane with butyl lithium. The chromen derivative can be synthesized via the Pechmann condensation reaction, involving the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst. The final step involves the quaternization of the azanium moiety with the chromen derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids or borates.
Reduction: The chromen moiety can be reduced to form dihydrochromen derivatives.
Substitution: The azanium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Dihydrochromen derivatives.
Substitution: Substituted azanium derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a reagent for the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure allows for selective reactions, making it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a building block for the synthesis of pharmacologically active molecules. Its boron moiety can be used for boron neutron capture therapy (BNCT) in cancer treatment.
Industry
In the materials science industry, this compound can be used in the development of advanced materials such as polymers and nanomaterials due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium involves its interaction with specific molecular targets. The boron moiety can form reversible covalent bonds with biomolecules, while the chromen moiety can interact with enzymes and receptors. The azanium moiety can enhance the solubility and bioavailability of the compound, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar boron-containing compound used in organic synthesis.
Coumarin derivatives: Similar chromen-containing compounds with applications in medicinal chemistry.
Quaternary ammonium compounds: Similar azanium-containing compounds used in various industrial applications.
Uniqueness
Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium is unique due to its combination of boron, chromen, and azanium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C41H48BNO5 |
|---|---|
Molecular Weight |
645.6 g/mol |
IUPAC Name |
butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium |
InChI |
InChI=1S/C22H24B.C19H24NO5/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;1-13(2)19(22)24-9-8-20(3,4)12-14-10-18(21)25-17-11-15(23-5)6-7-16(14)17/h4-18H,2-3,19H2,1H3;6-7,10-11H,1,8-9,12H2,2-5H3/q-1;+1 |
InChI Key |
UUCZZKIUQYESDD-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)



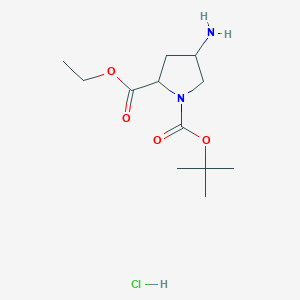
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
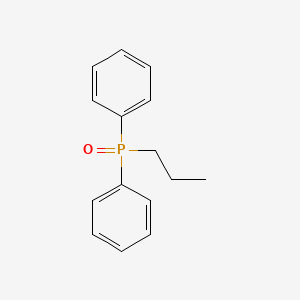

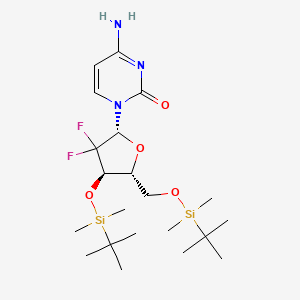
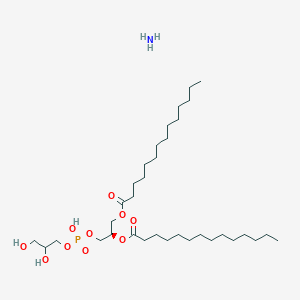
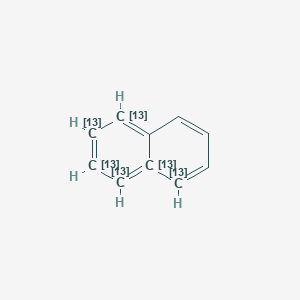
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
